molecular formula C21H18ClN3O5 B2745191 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251566-56-9

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2745191
CAS No.: 1251566-56-9
M. Wt: 427.84
InChI Key: ALBLFTCBSAQWCI-UHFFFAOYSA-N
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Description

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O5 and its molecular weight is 427.84. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 1251566-56-9) is a complex organic molecule with potential therapeutic applications. Its unique structure includes a fused furo[3,4-d]pyrimidine core and various substituents that may contribute to its biological activity. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN3O5C_{21}H_{18}ClN_{3}O_{5} with a molecular weight of 427.8 g/mol. The structure is characterized by the presence of a chlorophenyl group and a methoxyphenyl group, which may influence its pharmacological profile.

PropertyValue
CAS Number1251566-56-9
Molecular FormulaC21H18ClN3O5
Molecular Weight427.8 g/mol
Biological ActivityAnticancer, Antimicrobial

Anticancer Activity

Recent studies have indicated that compounds related to the furo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. Research conducted by Kang et al. demonstrated that similar compounds had IC50 values ranging from 10 to 20 µM against breast and lung cancer cell lines. The mechanism of action is believed to involve the disruption of DNA synthesis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study highlighted that derivatives containing the furo[3,4-d]pyrimidine structure exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 100-200 µg/mL for several bacterial strains.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (HeLa, MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound's efficacy was compared to standard chemotherapeutics like doxorubicin and showed comparable results at higher concentrations.

Case Study 2: Antimicrobial Assessment

A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 150 µg/mL, suggesting potential for development as an antimicrobial agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows for interaction with critical enzymes involved in cellular processes.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Cell Cycle Arrest : It has been observed that treatment leads to G1 phase arrest in cancer cells.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-29-15-7-5-14(6-8-15)23-17(26)10-25-16-11-30-20(27)18(16)19(24-21(25)28)12-3-2-4-13(22)9-12/h2-9,19H,10-11H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBLFTCBSAQWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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